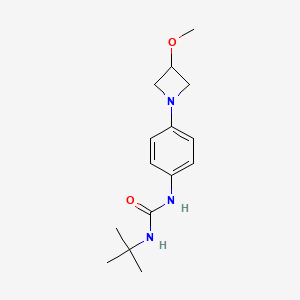![molecular formula C22H20ClN5O2 B2895611 2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-00-1](/img/new.no-structure.jpg)
2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a purine-imidazole fused ring system, which is known for its biological activity and structural complexity. The presence of chlorophenyl and methylphenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions
Formation of the Purine-Imidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted guanine derivative, cyclization can be achieved using strong acids like hydrochloric acid or sulfuric acid.
Introduction of Substituents: The chlorophenyl and methylphenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions. These reactions typically require catalysts such as aluminum chloride (AlCl3) and are conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to proceed efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield alcohols or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of purine-imidazole systems and their derivatives.
Biology
Biologically, the compound’s structure suggests potential interactions with nucleic acids and proteins, making it a candidate for drug development. Its ability to undergo various chemical modifications allows for the creation of analogs with enhanced biological activity.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The purine-imidazole core is a common motif in many biologically active molecules, including antiviral and anticancer drugs.
Industry
Industrially, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials. Its derivatives can also be used as intermediates in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to nucleic acids, potentially interfering with DNA replication and transcription. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Similar structure but lacks the methyl group on the phenyl ring.
2-[(2-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Bromine substituent instead of chlorine.
2-[(2-Chlorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Methyl group on the para position of the phenyl ring.
Uniqueness
The unique combination of the chlorophenyl and methylphenyl groups in 2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione imparts distinct chemical and biological properties. This specific arrangement enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
872840-00-1 |
|---|---|
分子式 |
C22H20ClN5O2 |
分子量 |
421.89 |
IUPAC 名称 |
2-[(2-chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20ClN5O2/c1-14-6-5-8-16(12-14)26-10-11-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-7-3-4-9-17(15)23/h3-9,12H,10-11,13H2,1-2H3 |
InChI 键 |
ZZEICJAPWPRSIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


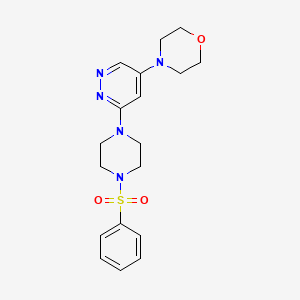
![4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2895531.png)
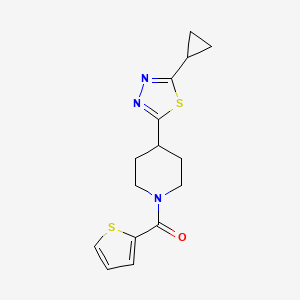
![5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2895534.png)
![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2895536.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2895540.png)
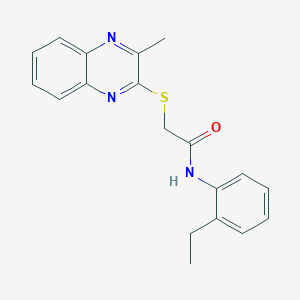
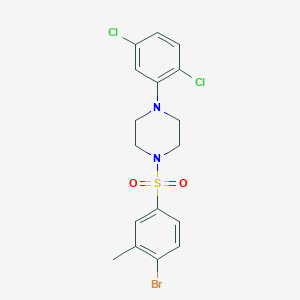
![Methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride](/img/structure/B2895544.png)
![N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2895546.png)
![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2895547.png)
